molecular formula C14H17N3O4 B1444651 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate CAS No. 1357147-41-1

7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate

Cat. No.: B1444651
CAS No.: 1357147-41-1
M. Wt: 291.3 g/mol
InChI Key: XWJWIGDIHMKNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate: is a chemical compound with the molecular formula C14H17N3O4 It is a pyrrolopyrimidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the pyrrolo[2,3-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as protein kinases, which play a pivotal role in transmitting signals from the cell surface to the nucleus. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, it may inhibit the activity of certain kinases by occupying their active sites, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biochemical properties and may contribute to the overall effects observed in in vitro or in vivo studies. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating these pathways, it can affect the overall metabolic state of the cell and contribute to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and the overall cellular response. For example, its accumulation in certain organelles may enhance its interactions with specific enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo[2,3-d]pyrimidine core can be replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrrolopyrimidine compounds.

Scientific Research Applications

Chemistry: In chemistry, 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the design and synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where pyrrolopyrimidine derivatives have shown efficacy.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
  • tert-butyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine

Comparison: Compared to similar compounds, 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. The specific arrangement of these groups on the pyrrolopyrimidine core may result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-O-tert-butyl 4-O-ethyl pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-5-20-12(18)10-9-6-7-17(11(9)16-8-15-10)13(19)21-14(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWIGDIHMKNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CN(C2=NC=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Reactant of Route 3
Reactant of Route 3
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Reactant of Route 4
Reactant of Route 4
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Reactant of Route 5
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Reactant of Route 6
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.